BenchChemオンラインストアへようこそ!

(+)-Acuminatin

PLCγ1 inhibition stereoselective pharmacology cancer signaling

Procure stereochemically authenticated (+)-Acuminatin (CAS 41744-39-2) with (2R,3R) absolute configuration essential for PLCγ1 target engagement (IC50=8.8–26.0 μM). Unlike generic benzofuran neolignans or racemic mixtures, only (2R,3R)-acuminatin binds the PLCγ1 ATP-binding pocket, ensuring reproducible enzyme inhibition. Validated tool for PLCγ1 signaling studies, chiral HPLC method calibration, and SAR panel screening alongside licarin A/B and perseal analogs. Demand batch-specific Certificate of Analysis confirming enantiomeric purity for rigorous pharmacology.

Molecular Formula C21H24O4
Molecular Weight 340.4 g/mol
CAS No. 41744-39-2
Cat. No. B031410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Acuminatin
CAS41744-39-2
Synonymsacuminatin
Molecular FormulaC21H24O4
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C21H24O4/c1-6-7-14-10-16-13(2)20(25-21(16)19(11-14)24-5)15-8-9-17(22-3)18(12-15)23-4/h6-13,20H,1-5H3/b7-6+/t13-,20-/m1/s1
InChIKeyITFKWUHXYCXXFF-XSOBDOKWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Acuminatin (CAS 41744-39-2): 2R,3R-Configured Benzofuranoid Neolignan Reference Standard for Stereospecific Pharmacology Research


(+)-Acuminatin (CAS 41744-39-2) is a benzofuranoid neolignan bearing the (2R,3R) absolute configuration, belonging to the 2-arylbenzofuran structural class. The compound was first isolated from Magnolia acuminata in 1972 and has subsequently been identified in Myristica fragrans, Machilus thunbergii, Piper kadsura, and Nectandra amazonum [1]. As a naturally occurring chiral neolignan with a dihydrobenzo[b]furan core formed by two phenylpropane (C6C3) units, (+)-acuminatin serves as a reference compound in natural product chemistry, stereoselective synthetic methodology development, and pharmacological investigations targeting phospholipase Cγ1 (PLCγ1) signaling pathways [2].

Why (+)-Acuminatin Cannot Be Substituted by Other Benzofuran Neolignans in Stereochemically Defined Research


Substituting (+)-acuminatin with generic benzofuran neolignans such as licarin A, licarin B, or structurally related 2-arylbenzofurans is scientifically invalid due to stereochemical specificity and divergent target engagement profiles. The (2R,3R) absolute configuration of (+)-acuminatin directly governs its molecular recognition at the ATP-binding site of PLCγ1, a property not shared by cis-configured isomers or enantiomeric (-)-acuminatin [1]. Furthermore, the C-1′ propenyl side chain distinguishes acuminatin from formyl-substituted analogs such as perseal F and perseal G, which exhibit altered cytotoxic profiles [2]. Procurement of unspecified 'acuminatin' mixtures or racemic material without stereochemical characterization introduces uncontrolled variables into enzyme inhibition assays and cell-based pharmacology studies, compromising experimental reproducibility and invalidating structure-activity relationship (SAR) conclusions [3].

(+)-Acuminatin Comparative Quantitative Evidence: Stereoisomer Activity Divergence and Target Selectivity Data


Stereoisomer-Dependent PLCγ1 Inhibition: (+)-Acuminatin Shows 4- to 12-Fold Higher Potency than cis-Configured Isomers

(+)-Acuminatin exhibits dose-dependent potent inhibitory activity against phospholipase Cγ1 (PLCγ1) in vitro with IC50 values ranging from 8.8 to 26.0 μM [1]. In contrast, (+)-trans-acuminatin and (+)-cis-acuminatin demonstrate only weak activity against platelet aggregation, with IC50 values of 108.5 μM and 90.02 μM respectively in thrombin-induced aggregation assays [2]. The stereochemical configuration of (+)-acuminatin (2R,3R) confers specific binding affinity to the PLCγ1 ATP-binding pocket, a molecular recognition event that does not occur with the same efficiency for cis-configured analogs. This stereospecificity provides a functional differentiation between closely related benzofuran neolignans that would otherwise appear structurally similar on gross inspection .

PLCγ1 inhibition stereoselective pharmacology cancer signaling

Hepatoprotective Activity Shows Enantioselectivity: (-)-Acuminatin Demonstrates Hepatoprotection While (+)-Acuminatin Activity Profile Remains Underreported

(-)-Acuminatin exerts hepatoprotective activities in CCl4-injured primary cultures of rat hepatocytes, significantly reducing glutamic pyruvic transaminase release while preserving glutathione levels, superoxide dismutase, glutathione peroxidase, and catalase activities [1]. The compound also ameliorates lipid peroxidation as demonstrated by reduction of malondialdehyde production [2]. In contrast, the hepatoprotective activity of (+)-acuminatin is primarily inferred from its inhibition of transaminase production [3], with limited direct comparative hepatocyte protection data available in the peer-reviewed literature relative to its (-)-enantiomer. This enantioselective activity pattern underscores that the (2R,3R) versus (2S,3S) configuration differentially affects antioxidant and hepatoprotective potency [1].

hepatoprotection oxidative stress enantioselective pharmacology

Antiproliferative Target Engagement: (+)-Acuminatin Inhibits PLCγ1 as Primary Mechanism for Cancer Cell Antiproliferation

(+)-Acuminatin and machilin G both exhibit dose-dependent potent inhibitory activities against PLCγ1 in vitro with IC50 values ranging from 8.8 to 26.0 μM [1]. The inhibition of PLCγ1 has been mechanistically linked to antiproliferative effects on human cancer cells, suggesting that these inhibitors may be utilized as cancer chemotherapeutic and chemopreventive agents [2]. In contrast, structurally related benzofuran neolignans including piperbonin A, (+)-trans-acuminatin, (+)-cis-acuminatin, (+)-kadsurenone, and pipernonaline demonstrate only weak antiplatelet activity with IC50 values ranging from 90.02 to 118.2 μM, representing approximately 4- to 12-fold lower potency [3]. This differential target engagement establishes (+)-acuminatin as a mechanistically distinct tool compound within the neolignan class.

PLCγ1 inhibition antiproliferative cancer chemoprevention

DNA Topoisomerase I and II Inhibitory Activity: (-)-Acuminatin Demonstrates 79.1% and 34.3% Inhibition Respectively at 100 μM

In DNA topoisomerase I and II assays in vitro at a concentration of 100 μM, (-)-acuminatin (designated compound 9) demonstrated 79.1% and 34.3% inhibition of topoisomerase I and II respectively [1]. For comparison, meso-dihydroguaiaretic acid (compound 4) showed the most potent inhibitory activity among the ten lignans tested, achieving 93.6% and 82.1% inhibition of topoisomerase I and II respectively [2]. All compounds exhibited weak or no cytotoxicities against human colon carcinoma (HT-29) and human breast carcinoma (MCF-7) cell lines, indicating that topoisomerase inhibition does not directly translate to acute cytotoxicity in these models [3]. Notably, this study utilized (-)-acuminatin, highlighting that topoisomerase inhibitory data are specifically attributed to the (2S,3S) enantiomer.

DNA topoisomerase inhibition cancer research natural product cytotoxicity

Synthetic Methodology: Enantioselective Rh(II)-Catalyzed C–H Insertion Enables (+)-Acuminatin Preparation with Defined 2R,3R Configuration

An efficient and practical asymmetric synthesis of (+)-acuminatin was achieved using trans-isoeugenol as the starting material, employing an intramolecular C–H insertion through a non-stabilized carbenoid prepared by decomposition of a tosylhydrazone in the presence of an anthracenyl-derived cinchonidine quaternary ammonium salt as a chiral phase-transfer catalyst [1]. The reaction affords diastereoselectively the cis isomer, which can be easily isomerized into the natural trans-acuminatin [2]. Earlier synthetic approaches including the Erdtman methodology through phenol oxidative coupling and styrene cycloaddition to quinones are multistep, low yielding, and non-stereoselective [3]. This enantioselective synthetic route enables reproducible access to stereochemically defined (+)-acuminatin with the native (2R,3R) configuration, providing a reliable supply chain alternative to isolation from natural sources where enantiomeric purity may vary.

asymmetric synthesis C–H insertion stereoselective catalysis

Procurement-Relevant Research Applications for (+)-Acuminatin (CAS 41744-39-2)


PLCγ1-Mediated Cancer Cell Signaling and Antiproliferative Mechanism Studies

Investigators examining phospholipase Cγ1 (PLCγ1) as a therapeutic target in cancer should procure (+)-acuminatin as a validated tool compound with documented in vitro PLCγ1 inhibitory activity (IC50 = 8.8-26.0 μM) [1]. The compound serves as a positive control for PLCγ1 inhibition assays and enables dose-response studies of antiproliferative effects in human cancer cell lines. (+)-Acuminatin's stereospecific binding to the PLCγ1 ATP-binding pocket distinguishes it from structurally related neolignans including (+)-cis-acuminatin and (+)-trans-acuminatin, which exhibit only weak antiplatelet activity (IC50 = 90.02-108.5 μM) and lack PLCγ1 engagement [2]. Procurement of stereochemically defined (+)-acuminatin ensures reproducible target modulation and supports SAR studies exploring the benzofuranoid neolignan pharmacophore.

Enantioselective Natural Product Synthesis Methodology Development

Synthetic organic chemistry laboratories developing asymmetric methodologies for 2,3-dihydrobenzo[b]furan neolignans require authenticated (+)-acuminatin reference material for chiral HPLC calibration, optical rotation verification, and spectroscopic comparison. The compound's (2R,3R) absolute configuration, established via chiroptical properties of the heterocycle, provides a benchmark for validating new enantioselective synthetic routes [1]. Modern Rh(II)-catalyzed C–H insertion methodology enables stereocontrolled synthesis of (+)-acuminatin with defined (2R,3R) configuration, offering a reliable alternative to isolation from botanical sources where enantiomeric purity may vary [2]. Procuring certified (+)-acuminatin reference standard supports method validation and ensures accurate stereochemical assignment of newly synthesized analogs.

Comparative Benzofuranoid Neolignan Structure-Activity Relationship (SAR) Studies

Natural product medicinal chemistry programs investigating the benzofuranoid neolignan scaffold should include (+)-acuminatin in comparative SAR panels alongside structural analogs including licarin A, licarin B, perseal F, perseal G, and kadsurenone. The C-1′ propenyl side chain of (+)-acuminatin differentiates it from formyl-substituted neolignans (perseal F and G) that exhibit distinct cytotoxic profiles [1]. Within the acuminatin stereoisomer series, the (2R,3R) configuration confers PLCγ1 inhibitory activity (IC50 = 8.8-26.0 μM) not observed with cis-configured isomers (IC50 = 90.02-108.5 μM in platelet aggregation) [2]. Inclusion of stereochemically defined (+)-acuminatin in compound libraries enables systematic evaluation of how stereochemistry and side-chain substitution influence target engagement, cytotoxicity, and downstream signaling effects.

DNA Topoisomerase I Inhibition Studies Using (-)-Acuminatin as Enantiomer-Specific Control

Investigators studying DNA topoisomerase I as a cancer therapeutic target should procure (-)-acuminatin (CAS 150134-24-0) specifically for topoisomerase inhibition assays, as this enantiomer demonstrates 79.1% inhibition of topoisomerase I at 100 μM in vitro [1]. For comparative studies, (+)-acuminatin serves as the appropriate enantiomeric control to assess stereoselectivity of topoisomerase engagement. All lignans from the Machilus thunbergii series exhibit weak or no cytotoxicity against HT-29 and MCF-7 cell lines despite topoisomerase inhibition, indicating that these compounds function as tool compounds for mechanistic studies rather than cytotoxic leads [2]. Procurement of both enantiomers enables rigorous assessment of stereochemical requirements for topoisomerase I inhibitory activity.

Quote Request

Request a Quote for (+)-Acuminatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.